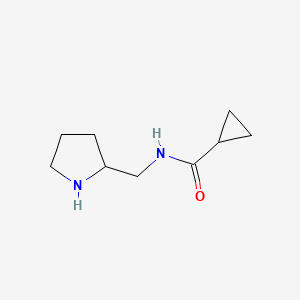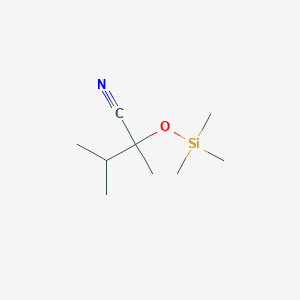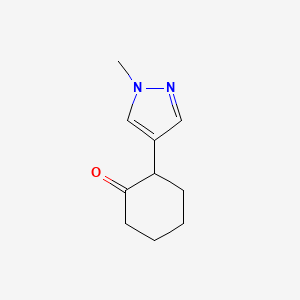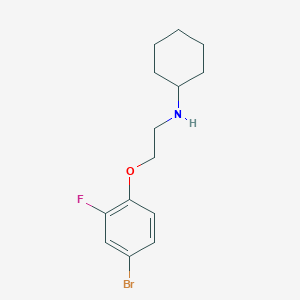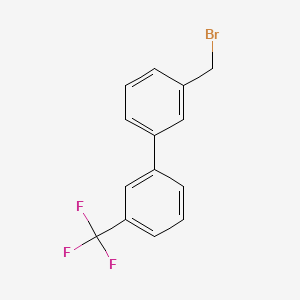
3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound features a bromomethyl group and a trifluoromethyl group attached to the biphenyl structure. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Bromination: The introduction of a bromomethyl group can be achieved through the bromination of a suitable precursor, such as 3-methyl-3’-(trifluoromethyl)-1,1’-biphenyl. This reaction is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, the bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The trifluoromethyl group is relatively stable, but the biphenyl core can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced biphenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Electronics: It may find applications in the electronics industry, particularly in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(Chloromethyl)-3’-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3’-(difluoromethyl)-1,1’-biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
3-(Bromomethyl)-3’-(trifluoromethyl)-2,2’-biphenyl: Similar structure but with different substitution positions on the biphenyl core.
Uniqueness: The presence of both bromomethyl and trifluoromethyl groups in 3-(Bromomethyl)-3’-(trifluoromethyl)-1,1’-biphenyl imparts unique reactivity and stability, making it distinct from its analogs. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further functionalization.
Properties
IUPAC Name |
1-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16,17)18/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIJWJVRSUPHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727444 | |
| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83169-86-2 | |
| Record name | 3-(Bromomethyl)-3′-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83169-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
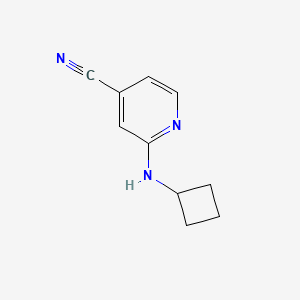

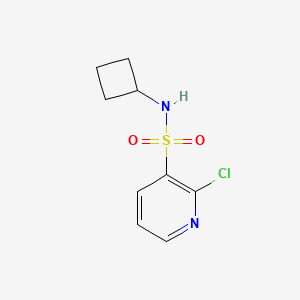
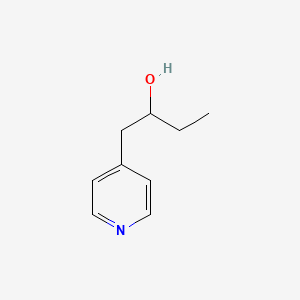
methylamine](/img/structure/B1399569.png)
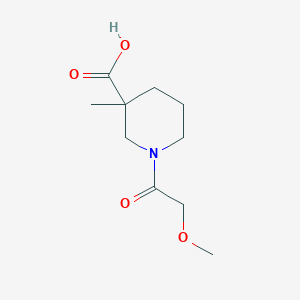
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)
